![molecular formula C28H35Cl2NO5S B14788170 3-Piperidineacetic acid, 5-(3-chlorophenyl)-6-(4-chlorophenyl)-3-methyl-1-[(1S)-2-methyl-1-[[(1-methylethyl)sulfonyl]methyl]propyl]-2-oxo-, (3R,5R,6S)-](/img/structure/B14788170.png)
3-Piperidineacetic acid, 5-(3-chlorophenyl)-6-(4-chlorophenyl)-3-methyl-1-[(1S)-2-methyl-1-[[(1-methylethyl)sulfonyl]methyl]propyl]-2-oxo-, (3R,5R,6S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AMG 232 is a potent and selective inhibitor of the interaction between murine double minute 2 (MDM2) and the tumor suppressor protein p53. This compound has shown significant promise in preclinical and clinical studies for its ability to induce p53 activity, leading to cell-cycle arrest and inhibition of tumor cell proliferation . AMG 232 is currently being evaluated in clinical trials for its potential as a cancer therapeutic .
Preparation Methods
The synthesis of AMG 232 involves the de novo design of a rigid piperidinone scaffold, followed by systemic optimization . The industrial production methods for AMG 232 are not extensively detailed in the literature, but they likely involve large-scale synthesis and purification processes to ensure high purity and yield .
Chemical Reactions Analysis
AMG 232 primarily undergoes reactions that involve its interaction with MDM2. The compound binds to the hydrophobic binding pocket of MDM2, inhibiting its interaction with p53 . This binding leads to the stabilization and activation of p53, which in turn induces cell-cycle arrest and apoptosis in tumor cells . The major products formed from these reactions are the activated p53 protein and the subsequent downstream effects on cell-cycle regulation and apoptosis .
Scientific Research Applications
AMG 232 has been extensively studied for its potential in cancer therapy. It has demonstrated robust antitumor efficacy in preclinical models, particularly in tumors with wild-type p53 . The compound has shown the ability to induce complete and durable regression of MDM2-amplified tumors through growth arrest and induction of apoptosis . AMG 232 is also being evaluated in combination with other chemotherapeutic agents to enhance its antitumor effects . Beyond cancer therapy, AMG 232’s role in modulating the p53 pathway makes it a valuable tool for studying cell-cycle regulation, DNA repair, and apoptosis in various biological contexts .
Mechanism of Action
AMG 232 exerts its effects by binding to the MDM2 protein with picomolar affinity, thereby inhibiting the MDM2-p53 interaction . This inhibition leads to the stabilization and activation of p53, a critical tumor suppressor that regulates cell-cycle progression, DNA repair, and apoptosis . By preventing MDM2 from degrading p53, AMG 232 allows p53 to accumulate and exert its tumor-suppressive functions . The molecular targets and pathways involved include the p53 signaling pathway and its downstream effectors, which mediate cell-cycle arrest and apoptosis .
Comparison with Similar Compounds
AMG 232 is one of several small molecule inhibitors targeting the MDM2-p53 interaction. Similar compounds include RG7112, DS-3032b, and HDM201 . Compared to these compounds, AMG 232 has shown superior binding affinity and selectivity for MDM2, as well as more robust antitumor efficacy in preclinical models . Its unique piperidinone scaffold and optimized functional groups contribute to its enhanced potency and therapeutic potential .
Properties
Molecular Formula |
C28H35Cl2NO5S |
|---|---|
Molecular Weight |
568.6 g/mol |
IUPAC Name |
2-[(3R)-5-(3-chlorophenyl)-6-(4-chlorophenyl)-3-methyl-1-(3-methyl-1-propan-2-ylsulfonylbutan-2-yl)-2-oxopiperidin-3-yl]acetic acid |
InChI |
InChI=1S/C28H35Cl2NO5S/c1-17(2)24(16-37(35,36)18(3)4)31-26(19-9-11-21(29)12-10-19)23(20-7-6-8-22(30)13-20)14-28(5,27(31)34)15-25(32)33/h6-13,17-18,23-24,26H,14-16H2,1-5H3,(H,32,33)/t23?,24?,26?,28-/m1/s1 |
InChI Key |
DRLCSJFKKILATL-YCXUBWQMSA-N |
Isomeric SMILES |
CC(C)C(CS(=O)(=O)C(C)C)N1C(C(C[C@](C1=O)(C)CC(=O)O)C2=CC(=CC=C2)Cl)C3=CC=C(C=C3)Cl |
Canonical SMILES |
CC(C)C(CS(=O)(=O)C(C)C)N1C(C(CC(C1=O)(C)CC(=O)O)C2=CC(=CC=C2)Cl)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


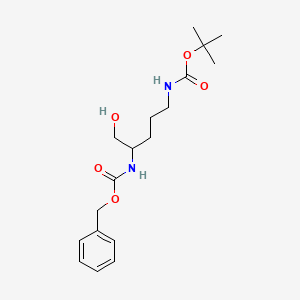
![3-[2-(2-benzoxazolyl)ethyl]-5-ethyl-6-methyl-2(1H)-Pyridinone](/img/structure/B14788098.png)
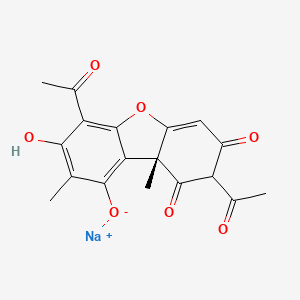
![6-chloro-3a,7-dihydro-4H-pyrrolo[2,3-b]pyridin-4-one](/img/structure/B14788105.png)
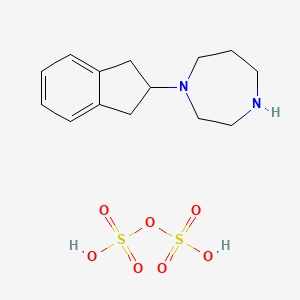
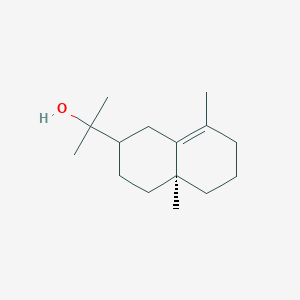
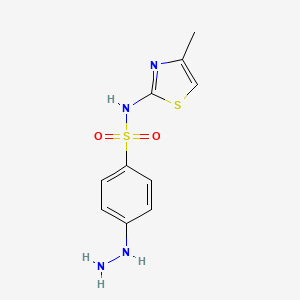
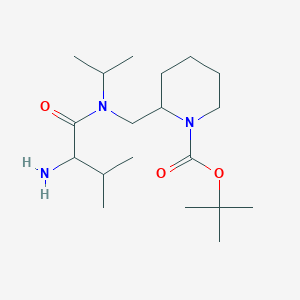
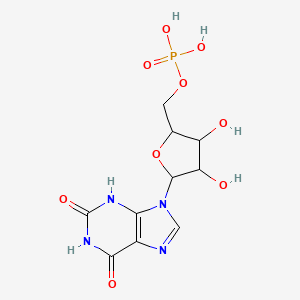
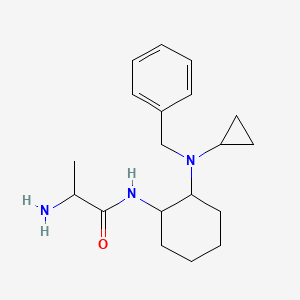
![2-amino-N-[(2-cyanophenyl)methyl]-N-cyclopropylpropanamide](/img/structure/B14788152.png)
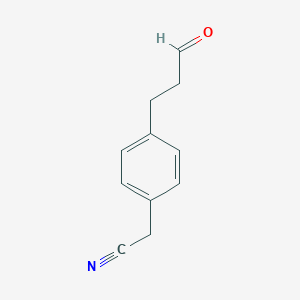
![Dicyclohexyl[3',4',5'-trifluoro-3-(1-methylethoxy)-2',6'-bis(1-methylethyl)[1,1'-biphenyl]-2-yl]phosphine](/img/structure/B14788164.png)
![Benzyl 2-[[2-[[(2-amino-4-methylsulfanylbutyl)disulfanyl]methyl]-3-phenylpropanoyl]amino]-3-phenylpropanoate](/img/structure/B14788168.png)
